Tyrosinase-IN-6

tyrosinase inhibition melanogenesis skin depigmentation

Tyrosinase-IN-6 (also designated Compound 4b) is a synthetic small-molecule tyrosinase inhibitor belonging to the 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone chemical class, with the molecular formula C24H31N3O2 and a molecular weight of 393.52 g/mol. The compound was designed starting from 4-benzylpiperidine derivatives that demonstrated favorable inhibitory properties toward mushroom tyrosinase from Agaricus bisporus (TyM).

Molecular Formula C24H31N3O2
Molecular Weight 393.5 g/mol
Cat. No. B12403362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-6
Molecular FormulaC24H31N3O2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)O
InChIInChI=1S/C24H31N3O2/c28-23-8-6-22(7-9-23)26-14-16-27(17-15-26)24(29)19-25-12-10-21(11-13-25)18-20-4-2-1-3-5-20/h1-9,21,28H,10-19H2
InChIKeyYQAQFFRPWGNWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosinase-IN-6 (CAS 2569221-17-4): A Dual-Action Mushroom Tyrosinase Inhibitor with Integrated Antioxidant Function


Tyrosinase-IN-6 (also designated Compound 4b) is a synthetic small-molecule tyrosinase inhibitor belonging to the 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone chemical class, with the molecular formula C24H31N3O2 and a molecular weight of 393.52 g/mol [1]. The compound was designed starting from 4-benzylpiperidine derivatives that demonstrated favorable inhibitory properties toward mushroom tyrosinase from Agaricus bisporus (TyM) [1]. Characterized as a non-competitive inhibitor of the diphenolase activity of tyrosinase, Tyrosinase-IN-6 is distinguished from many conventional tyrosinase inhibitors by its concurrent, experimentally validated radical-scavenging antioxidant activity — a dual functionality that addresses both enzymatic melanin production and oxidative stress pathways implicated in hyperpigmentation disorders [1].

Procurement Risk: Why Generic Tyrosinase Inhibitors Cannot Replicate Tyrosinase-IN-6 Performance


Substituting Tyrosinase-IN-6 with any other member of the same synthetic series — or with a generic tyrosinase inhibitor such as kojic acid — introduces significant performance penalties. Within the identical 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone series, the unsubstituted analog (compound 4a, R=H) displays an IC50 of 80.86 µM, representing a 21.3-fold loss in potency relative to Tyrosinase-IN-6 (IC50 = 3.80 µM) [1]. Even structurally closer analogs such as compound 6b (IC50 = 4.03 µM) still underperform Tyrosinase-IN-6 in the same assay [1]. Furthermore, the widely used reference inhibitor kojic acid requires a 4.7-fold higher concentration to achieve equivalent enzyme inhibition and lacks the integrated antioxidant functionality that Tyrosinase-IN-6 provides [1]. These quantitative disparities arise from the specific 4-hydroxyphenyl substituent and the precise ethanone linker length, both of which are structural determinants that generic in-class compounds do not replicate. Researchers and formulators who default to less expensive or more readily available tyrosinase inhibitors risk selecting a compound with objectively lower potency and an incomplete pharmacological profile for dual-target applications.

Tyrosinase-IN-6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Tyrosinase-IN-6 Achieves 4.7-Fold Superior Mushroom Tyrosinase Inhibition vs. Kojic Acid in the Same Assay

In a direct head-to-head diphenolase inhibition assay using mushroom tyrosinase from Agaricus bisporus (TyM) with L-DOPA as substrate, Tyrosinase-IN-6 (compound 4b) exhibited an IC50 of 3.80 ± 0.48 µM, compared to kojic acid which exhibited an IC50 of 17.76 ± 0.18 µM under identical experimental conditions [1]. This represents a 4.7-fold potency advantage. The assay was performed in triplicate with both compounds tested in parallel, eliminating inter-laboratory variability as a confounding factor.

tyrosinase inhibition melanogenesis skin depigmentation

Hydroxyl Substituent on Tyrosinase-IN-6 Confers a 21.3-Fold Potency Gain Over the Direct Unsubstituted Analog 4a

Within the same 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone series, the unsubstituted phenyl analog (compound 4a, R=H) displayed an IC50 of 80.86 ± 5.21 µM, while Tyrosinase-IN-6 (compound 4b, R=4-OH) achieved an IC50 of 3.80 ± 0.48 µM in the same mushroom tyrosinase diphenolase assay [1]. The sole structural difference — a para-hydroxyl group on the phenylpiperazine ring — produced a 21.3-fold improvement in inhibitory potency. Molecular docking studies further indicated that the 4-hydroxyphenyl substituent is positioned near the copper ions in the catalytic pocket, forming additional stabilizing contacts not available to the unsubstituted analog [1].

structure-activity relationship tyrosinase inhibitor design lead optimization

Tyrosinase-IN-6 ABTS Radical Scavenging Activity (EC50 = 18.1 µM) is Comparable to the Reference Antioxidant Trolox

In an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, Tyrosinase-IN-6 (compound 4b) demonstrated an EC50 of 18.1 ± 0.4 µM, which is within the same order of magnitude and approximately 1.4-fold weaker than the positive control Trolox (EC50 = 13.0 ± 1.1 µM), a water-soluble vitamin E analog used as the standard antioxidant benchmark [1]. The assay was performed in triplicate with data expressed as mean ± SD. This antioxidant activity was specifically attributed to the presence of the 4-hydroxyphenylpiperazine moiety, the same structural feature responsible for enhanced tyrosinase inhibition.

antioxidant activity ABTS assay dual-function inhibitor

Tyrosinase-IN-6 is a Non-Competitive Inhibitor, Mechanistically Distinct from the Competitive Inhibitor Kojic Acid

Lineweaver-Burk double reciprocal plot analysis (1/V vs. 1/[S]) of mushroom tyrosinase diphenolase activity in the presence of Tyrosinase-IN-6 (compound 4b) yielded straight lines with different slopes intersecting on the horizontal x-axis, a diagnostic signature of non-competitive inhibition [1]. In this mechanism, the inhibitor binds with equal affinity to both the free enzyme and the enzyme-substrate complex, meaning the Vmax decreases while Km remains unchanged. This is mechanistically distinct from kojic acid, which acts as a competitive inhibitor of tyrosinase and whose inhibitory efficacy diminishes as substrate concentration increases [1].

enzyme kinetics non-competitive inhibition tyrosinase mechanism

Tyrosinase-IN-6 Exhibits a 2.6-Fold Selectivity Window: No Cytotoxicity Observed at Concentrations Exceeding the Enzymatic IC50

MTT cell viability assays performed on HeLa cells treated with Tyrosinase-IN-6 (compound 4b) at concentrations ranging from 1 to 100 µM for 48 hours demonstrated no detectable cytotoxic effect at concentrations up to 10 µM [1]. This maximum non-cytotoxic concentration exceeds the enzymatic IC50 for tyrosinase inhibition (3.80 µM) by a factor of approximately 2.6-fold, establishing a functional selectivity window between target engagement and cellular toxicity. At higher concentrations, cytotoxic effects were observed, consistent with a dose-dependent toxicity profile [1].

cytotoxicity biosafety tyrosinase inhibitor selectivity

Tyrosinase-IN-6 is the Most Potent Inhibitor Within Its Synthetic Series, Outperforming Close Analogs 5b, 6b, and 7b

Among all eight synthesized 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone and 3-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)propan-1-one derivatives tested, Tyrosinase-IN-6 (compound 4b) ranked as the most potent inhibitor with an IC50 of 3.80 ± 0.48 µM, followed by compound 6b (IC50 = 4.03 ± 1.18 µM), compound 5b (IC50 = 4.49 ± 0.13 µM), and compound 7b (IC50 = 6.06 ± 0.53 µM) [1]. The prototype lead compound I displayed an IC50 of 7.56 ± 1.90 µM. All compounds were evaluated under identical assay conditions using mushroom tyrosinase diphenolase activity [1]. The superiority of 4b within the series was attributed to the combination of the ethanone linker (n=0) and the 4-hydroxyphenyl substituent on the piperazine ring.

structure-activity relationship tyrosinase inhibitor series lead compound identification

Tyrosinase-IN-6: Evidence-Backed Application Scenarios for Research Procurement and Industrial Formulation


In Vitro Melanogenesis Research Requiring a Dual-Action (Inhibitory + Antioxidant) Positive Control

Research groups investigating hyperpigmentation mechanisms or screening novel depigmenting agents require a well-characterized positive control compound. Tyrosinase-IN-6 fulfills this role with its experimentally validated 4.7-fold potency advantage over kojic acid (IC50 3.80 µM vs. 17.76 µM) in mushroom tyrosinase assays [1]. Its additional antioxidant capacity (ABTS EC50 = 18.1 µM, comparable to Trolox at 13.0 µM) makes it uniquely suited as a dual-mechanism reference standard when studying the interplay between tyrosinase activity and oxidative stress in melanogenesis [1]. The established selectivity window (>2.6-fold between enzymatic IC50 and cytotoxicity in HeLa cells) provides researchers with a defined concentration range for cell-based experiments without confounding toxicity [1].

Cosmetic Active Ingredient Development for Skin Depigmentation Formulations

Cosmetic formulation chemists developing skin-lightening products require active ingredients with both potent tyrosinase inhibition and favorable safety margins. Tyrosinase-IN-6 offers a non-competitive inhibition mechanism that maintains efficacy regardless of fluctuating L-DOPA substrate levels in the skin microenvironment, providing more robust melanogenesis suppression than competitive inhibitors like kojic acid [1]. The intrinsic antioxidant activity eliminates the need for a separate radical-scavenging additive, simplifying the ingredient list and reducing potential formulation incompatibilities [1]. The 21.3-fold potency differential between Tyrosinase-IN-6 and its unsubstituted analog 4a underscores the necessity of sourcing the correct chemical entity to achieve the intended biological performance in a finished cosmetic product [1].

Anti-Browning Agent for Food and Agricultural Product Preservation

Enzymatic browning of plant-derived foods, driven by tyrosinase-catalyzed oxidation of phenolic compounds, reduces product quality and shelf life. Tyrosinase-IN-6, with its mushroom tyrosinase IC50 of 3.80 µM, outperforms the common anti-browning reference kojic acid by 4.7-fold, suggesting lower effective concentrations for food surface treatments or dip solutions [1]. The concurrent antioxidant activity provides supplementary protection against oxidative degradation of food constituents, positioning Tyrosinase-IN-6 as a candidate for single-agent dual-function anti-browning applications in fresh-cut produce and processed food products [1]. The non-competitive inhibition profile ensures that the compound remains effective even as endogenous phenolic substrate concentrations vary during storage and processing [1].

Structure-Activity Relationship (SAR) Probe for Tyrosinase Inhibitor Medicinal Chemistry Programs

Medicinal chemists optimizing tyrosinase inhibitor scaffolds require benchmark compounds with well-characterized SAR data. Tyrosinase-IN-6 serves as a definitive reference point: the 21.3-fold potency gap between 4b (IC50 = 3.80 µM) and its des-hydroxy analog 4a (IC50 = 80.86 µM) unequivocally identifies the 4-hydroxyphenylpiperazine motif as a critical pharmacophoric element [1]. Additionally, comparing the ethanone-linked 4b (n=0, IC50 = 3.80 µM) with its propanone-linked counterpart 6b (n=1, IC50 = 4.03 µM) reveals the subtle impact of linker length on potency [1]. These quantitative SAR data points, all derived from the same assay system, provide medicinal chemistry teams with a validated starting point for scaffold hopping, fragment replacement, or further lead optimization [1].

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